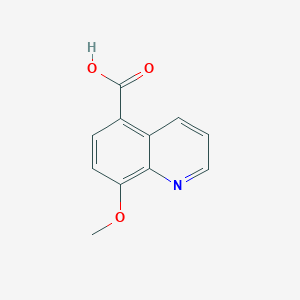

8-methoxyquinoline-5-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIMSHDHBOMWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437492 | |

| Record name | 8-methoxyquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199871-63-1 | |

| Record name | 8-methoxyquinoline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxyquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 8-methoxyquinoline-5-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical and Physical Properties

8-Methoxyquinoline-5-carboxylic acid is an aromatic carboxylic acid featuring a quinoline ring substituted with a methoxy group.[1] This structure imparts unique chemical and physical properties that make it a valuable compound in various scientific fields.[1]

Physicochemical Data

The following table summarizes the key quantitative data for 8-methoxyquinoline-5-carboxylic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [2] |

| Monoisotopic Mass | 203.05824 Da | [3] |

| Appearance | Brown solid | [1] |

| Density | 1.325 g/cm³ | [2] |

| Boiling Point | 404.098 °C at 760 mmHg | [2] |

| Flash Point | 198.192 °C | [2] |

| Refractive Index | 1.648 | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry place. | [1] |

Spectral Data Analysis

While specific spectra for 8-methoxyquinoline-5-carboxylic acid are not publicly available, the expected spectral characteristics can be inferred from its functional groups: a quinoline ring, a carboxylic acid, and a methoxy group.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) group protons, and a broad singlet for the carboxylic acid (-COOH) proton. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the methoxy carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid.[4] |

| Infrared (IR) | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).[5] A strong C=O stretching absorption for the carbonyl group (around 1700 cm⁻¹).[5][6] C-O stretching bands.[7] Aromatic C-H and C=C stretching vibrations.[8] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] Predicted collision cross-section values for various adducts have been calculated.[3] |

Chemical Reactivity and Applications

8-Methoxyquinoline-5-carboxylic acid is a versatile compound with applications spanning pharmaceuticals, analytical chemistry, and materials science.[1] Its reactivity is primarily dictated by the carboxylic acid group and the quinoline ring system.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The broader family of quinoline derivatives is known for a wide range of pharmacological properties.[10][11]

-

Chelating Agent : The quinoline structure allows it to act as a chelating agent, forming stable complexes with metal ions.[1] This property is crucial in catalysis and is utilized in analytical methods to detect and quantify metal ions.[1]

-

Materials Science : The compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it valuable for producing high-performance materials.[1]

-

Biological Research : It can act as a fluorescent probe in biological assays, enabling the visualization of cellular processes, which is crucial for understanding disease mechanisms.[1]

-

Chemical Synthesis : The carboxylic acid functionality allows it to readily undergo reactions like esterification and amidation, making it a useful building block in organic synthesis.[12]

Experimental Protocols

Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

This procedure outlines the methylation of 8-hydroxyquinoline to form the methoxy derivative.

-

Reactants : To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).[10]

-

Reaction : Reflux the reaction mixture for 24 hours.[10]

-

Work-up : Allow the mixture to cool to room temperature. The product, 8-methoxyquinoline, can then be isolated and purified. A reported yield for this step is 71%.[8]

Synthesis of 5-Nitro-8-Methoxyquinoline

This protocol describes the nitration of the 8-methoxyquinoline ring, a common step in introducing functional groups to the 5-position.

-

Nitrating Mixture : Prepare a mixed acid solution by combining 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, ensuring the mixture is cooled during preparation.[10]

-

Reaction : To the cold mixed acid, add 50 mg of 8-methoxyquinoline with shaking until it dissolves. The reaction is typically complete within 10-15 minutes.[10]

-

Isolation : Pour the reaction mixture into cold water to precipitate the yellow product, 5-nitro-8-methoxyquinoline.[10]

-

Purification : Filter the precipitate under vacuum and dry it over anhydrous calcium chloride. The solid can be recrystallized from 95% methanol. A reported yield for this step is 77%.[10]

The synthesis of 8-methoxyquinoline-5-carboxylic acid would likely involve the reduction of the nitro group to an amine, followed by a Sandmeyer reaction or similar transformation to install the carboxylic acid group.

References

- 1. chemimpex.com [chemimpex.com]

- 2. molbase.com [molbase.com]

- 3. PubChemLite - 8-methoxyquinoline-5-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nnpub.org [nnpub.org]

- 11. mdpi.com [mdpi.com]

- 12. CAS 21141-35-5: 8-methoxyquinoline-2-carboxylic acid [cymitquimica.com]

An In-depth Technical Guide to the Molecular Structure of 8-methoxyquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 8-methoxyquinoline-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its chemical identity, structural features, and key physicochemical properties, supported by available data and relevant experimental contexts.

Chemical Identity and Molecular Structure

8-methoxyquinoline-5-carboxylic acid is a quinoline derivative characterized by a methoxy group at the 8th position and a carboxylic acid group at the 5th position of the quinoline ring system.

| Identifier | Value |

| Chemical Formula | C₁₁H₉NO₃[1] |

| Molecular Weight | 203.19 g/mol [2] |

| CAS Number | 199871-63-1[1] |

| SMILES | COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2[3] |

| InChI | InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14)[3] |

| InChIKey | NRIMSHDHBOMWDW-UHFFFAOYSA-N[3] |

The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group significantly influence the electronic properties and reactivity of the quinoline scaffold.

Physicochemical Properties

The known physicochemical properties of 8-methoxyquinoline-5-carboxylic acid are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Boiling Point | 404.098°C at 760 mmHg | [4] |

| Flash Point | 198.192°C | [4] |

| Density | 1.325 g/cm³ | [4] |

| Refractive Index | 1.648 | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for the target molecule are not available, predicted ¹H NMR data can be found on some chemical supplier websites.[5] For reference, the ¹H and ¹³C NMR spectra for various other quinoline derivatives are available in the literature, which can aid in the interpretation of experimental data for 8-methoxyquinoline-5-carboxylic acid once obtained.[6][7][8][9]

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values for various adducts of 8-methoxyquinoline-5-carboxylic acid have been calculated, providing theoretical information for mass spectrometry analysis.[3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.06552 | 140.3 |

| [M+Na]⁺ | 226.04746 | 149.5 |

| [M-H]⁻ | 202.05096 | 142.7 |

Infrared (IR) Spectroscopy

Specific IR data for 8-methoxyquinoline-5-carboxylic acid is not available. However, a study on the related compound, 8-methoxyquinoline-5-amino acetic acid, reports a carbonyl (C=O) absorption at 1614 cm⁻¹, an –OH stretch, and a non-prominent amino group (-NH) absorption at 3450 cm⁻¹ and 3300 cm⁻¹.[10] For 8-methoxyquinoline, aromatic absorptions are reported at 3049 cm⁻¹ and in the range of 892-649 cm⁻¹.[11]

Synthesis and Reactivity

A detailed experimental protocol for the synthesis of 8-methoxyquinoline-5-carboxylic acid is not explicitly described in the reviewed literature. However, a synthetic route for the closely related 8-methoxyquinoline-5-amino acetic acid has been published, which can serve as a basis for a potential synthetic strategy.[12]

The proposed synthetic pathway, adapted for 8-methoxyquinoline-5-carboxylic acid, would likely involve the following key steps:

Caption: Proposed synthetic pathway for 8-methoxyquinoline-5-carboxylic acid.

Experimental Protocol (Adapted from a related synthesis)[13]

Step 1: Synthesis of 8-methoxyquinoline

-

Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., acetone).

-

Add potassium carbonate and methyl iodide.

-

Reflux the mixture for several hours.

-

After cooling, filter the solid and concentrate the filtrate to obtain 8-methoxyquinoline.

Step 2: Synthesis of 5-nitro-8-methoxyquinoline

-

Cool a mixture of concentrated sulfuric acid and nitric acid.

-

Slowly add 8-methoxyquinoline to the cold acid mixture with stirring.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter, wash, and dry the resulting 5-nitro-8-methoxyquinoline.

Step 3: Synthesis of 5-amino-8-methoxyquinoline

-

Dissolve 5-nitro-8-methoxyquinoline in concentrated hydrochloric acid.

-

Add a reducing agent, such as tin (Sn) powder, and heat the mixture.

-

After the reaction is complete, cool and neutralize the solution to precipitate the amine.

-

Extract the product with an organic solvent and purify.

Step 4: Synthesis of 8-methoxyquinoline-5-carbonitrile (via Sandmeyer Reaction)

-

Dissolve 5-amino-8-methoxyquinoline in an acidic solution (e.g., H₂SO₄) and cool to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Add the diazonium salt solution to a solution of copper(I) cyanide (CuCN) to yield the nitrile.

Step 5: Synthesis of 8-methoxyquinoline-5-carboxylic acid

-

Reflux the 8-methoxyquinoline-5-carbonitrile in an acidic aqueous solution (e.g., H₂SO₄/H₂O) to hydrolyze the nitrile to a carboxylic acid.

-

Cool the solution and adjust the pH to precipitate the final product.

-

Filter, wash, and recrystallize to obtain pure 8-methoxyquinoline-5-carboxylic acid.

Potential Biological Activity and Applications

While specific biological studies on 8-methoxyquinoline-5-carboxylic acid are limited, the broader class of quinoline derivatives exhibits a wide range of biological activities.

Anticancer Potential and PI3K/Akt/mTOR Pathway Modulation

Several complex quinoline derivatives have been shown to exert antitumor effects by modulating the PI3K/Akt/mTOR signaling pathway.[13][14] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16][17] Although direct evidence for 8-methoxyquinoline-5-carboxylic acid is lacking, its structural similarity to other biologically active quinolines suggests that it may also interact with components of this pathway.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by 8-methoxyquinoline-5-carboxylic acid.

Metal Chelating Properties

8-Hydroxyquinoline and its derivatives are well-known metal-chelating agents.[18] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl or methoxy group can coordinate with metal ions. The presence of the carboxylic acid group in 8-methoxyquinoline-5-carboxylic acid provides an additional coordination site, potentially enhancing its chelating ability. This property is relevant for applications in analytical chemistry, as fluorescent probes for metal ions, and in medicinal chemistry, where metal chelation can influence biological activity.[1][18][19][20][21]

Experimental Protocol for Evaluating Metal Chelation (General)

A common method to determine the stability constants of metal-ligand complexes is potentiometric titration.[1]

Materials:

-

8-methoxyquinoline-5-carboxylic acid

-

Metal salt solution (e.g., CuCl₂, ZnCl₂) of known concentration

-

Standardized strong base (e.g., NaOH)

-

Standardized strong acid (e.g., HCl)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃)

-

pH meter and electrode

Procedure:

-

Prepare solutions of the ligand and the metal salt in a suitable solvent (e.g., water-ethanol mixture).

-

Titrate a solution containing the ligand with the standardized base in the absence and presence of the metal ion.

-

Record the pH at each addition of the titrant.

-

Plot the titration curves (pH vs. volume of base added).

-

From the displacement of the titration curves, calculate the formation constants (stability constants) of the metal-ligand complexes.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For quinoline carboxylic acids, the carboxylic acid group is often crucial for their activity, as it can participate in key interactions with biological targets.[22][23] The substitution at other positions, such as the methoxy group at position 8, can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.[5] Further studies are needed to elucidate the specific SAR for 8-methoxyquinoline-5-carboxylic acid and its analogues.

Conclusion

8-methoxyquinoline-5-carboxylic acid is a molecule with significant potential for further research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its structure and biological activity are still emerging, this guide provides a comprehensive summary of the current knowledge. The provided synthetic strategies and experimental protocols for related compounds offer a solid foundation for future investigations into the properties and applications of this promising quinoline derivative. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore its biological activities in detail.

References

- 1. benchchem.com [benchchem.com]

- 2. med.unc.edu [med.unc.edu]

- 3. PubChemLite - 8-methoxyquinoline-5-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. 8-methoxyquinoline-5-carboxylic acid|199871-63-1 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 10. Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential | Journal of Advance Research in Applied Science (ISSN 2208-2352) [nnpub.org]

- 11. researchgate.net [researchgate.net]

- 12. nnpub.org [nnpub.org]

- 13. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]

- 20. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Methoxyquinoline-5-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for 8-methoxyquinoline-5-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data and extrapolated information from closely related analogs. The guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, offering insights into the structural characterization of this molecule. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a generalized experimental workflow for the synthesis and characterization of quinoline derivatives is provided, along with detailed methodologies where available.

Introduction

8-Methoxyquinoline-5-carboxylic acid is a quinoline derivative with potential applications in various scientific domains. Quinoline compounds are known to exhibit a wide range of biological activities and are key intermediates in the synthesis of pharmaceuticals.[1][2] The presence of the methoxy and carboxylic acid functional groups on the quinoline scaffold suggests its potential as a chelating agent, a fluorescent probe, and a building block for more complex molecules.[1] Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for 8-methoxyquinoline-5-carboxylic acid. It is important to note that much of the data, particularly for NMR and IR spectroscopy, is based on the analysis of structurally similar compounds.

Mass Spectrometry

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 204.06552 | 140.3 |

| [M+Na]⁺ | 226.04746 | 149.5 |

| [M-H]⁻ | 202.05096 | 142.7 |

| [M+NH₄]⁺ | 221.09206 | 158.5 |

| [M+K]⁺ | 242.02140 | 146.9 |

| [M+H-H₂O]⁺ | 186.05550 | 133.7 |

| [M]⁺ | 203.05769 | 142.1 |

| [M]⁻ | 203.05879 | 142.1 |

| Data sourced from PubChem.[3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. Although a definitive IR spectrum for 8-methoxyquinoline-5-carboxylic acid is not available, the expected absorption bands can be inferred from the spectra of related compounds such as 8-methoxyquinoline[4][5], 5-nitro-8-methoxyquinoline[4][5], and general knowledge of carboxylic acid IR characteristics.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | The broadness is due to hydrogen bonding. |

| C-H (Aromatic) | 3100 - 3000 | Medium to Weak | Aromatic C-H stretching. |

| C-H (Methoxy) | 2950 - 2850 | Medium | Aliphatic C-H stretching from the -OCH₃ group. |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong | Carbonyl stretch, characteristic of a carboxylic acid. |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong | Aromatic ring stretching vibrations. |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | C-O stretching. |

| C-O (Aryl Ether) | 1275 - 1200 | Strong | Asymmetric C-O-C stretching of the methoxy group. |

| C-O (Aryl Ether) | 1075 - 1020 | Medium | Symmetric C-O-C stretching of the methoxy group. |

| C-H (Aromatic Bend) | 900 - 675 | Medium to Strong | Out-of-plane C-H bending. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. At present, there is no publicly available experimental ¹H or ¹³C NMR data for 8-methoxyquinoline-5-carboxylic acid. However, chemical shifts can be estimated based on the analysis of similar quinoline derivatives.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex pattern of doublets and triplets.

-

Aromatic Protons (quinoline ring): ~ δ 7.0 - 9.0 ppm

-

Methoxy Protons (-OCH₃): ~ δ 4.0 ppm (singlet)

-

Carboxylic Acid Proton (-COOH): ~ δ 10 - 13 ppm (broad singlet)

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): ~ δ 165 - 180 ppm

-

Aromatic Carbons (quinoline ring): ~ δ 110 - 160 ppm

-

Methoxy Carbon (-OCH₃): ~ δ 55 - 60 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of 8-methoxyquinoline-5-carboxylic acid is expected to be similar to that of other 8-hydroxyquinoline derivatives, which exhibit absorption maxima corresponding to π→π* transitions in the quinoline ring.[6][7]

| Solvent | Expected λmax (nm) | Electronic Transition |

| Methanol | ~240-250 and ~310-320 | π→π |

| Chloroform | ~240-250 and ~310-320 | π→π |

| DMSO | ~250-260 and ~320-330 | π→π* |

Experimental Protocols

While specific experimental protocols for the spectroscopic analysis of 8-methoxyquinoline-5-carboxylic acid are not detailed in the available literature, general procedures for the synthesis of related quinoline derivatives can be adapted.

Synthesis of 8-Methoxyquinoline Derivatives (General Procedure)

A common route to 8-methoxyquinoline derivatives involves the methylation of the corresponding 8-hydroxyquinoline.

-

Methylation of 8-Hydroxyquinoline: 8-Hydroxyquinoline can be dissolved in a suitable solvent such as acetone. A base, typically solid potassium carbonate, is added to the solution, followed by the addition of a methylating agent like methyl iodide. The reaction mixture is then refluxed for an extended period (e.g., 24 hours).[8]

-

Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude 8-methoxyquinoline.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

The introduction of the carboxylic acid group at the 5-position can be achieved through various organic reactions, such as lithiation followed by carboxylation with carbon dioxide.

General Spectroscopic Analysis Conditions

-

IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film.

-

NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to determine the accurate mass.

-

UV-Vis Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer using quartz cuvettes. The compound is dissolved in a suitable UV-grade solvent like methanol, chloroform, or DMSO.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted quinoline carboxylic acid, based on the methodologies for related compounds.

Caption: A generalized workflow for the synthesis and characterization of substituted quinoline carboxylic acids.

Conclusion

This technical guide has consolidated the available and inferred spectroscopic data for 8-methoxyquinoline-5-carboxylic acid. While direct experimental data remains scarce, the information presented provides a solid foundation for researchers working with this compound. The predicted mass spectrometry data, along with the extrapolated IR, NMR, and UV-Vis characteristics, will aid in the preliminary identification and characterization of this molecule. The provided generalized experimental workflow offers a starting point for its synthesis and subsequent detailed spectroscopic analysis. Further experimental work is necessary to establish a definitive and complete spectroscopic profile for 8-methoxyquinoline-5-carboxylic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 8-methoxyquinoline-5-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 8. nnpub.org [nnpub.org]

An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid (CAS 199871-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-5-carboxylic acid, identified by CAS number 199871-63-1, is a quinoline derivative with significant potential in pharmaceutical and chemical research. Its structural framework, featuring a methoxy group and a carboxylic acid on the quinoline scaffold, makes it a valuable intermediate in the synthesis of various biologically active compounds.[1][2] Notably, this compound is a precursor to a class of potent phosphodiesterase 4 (PDE4) inhibitors, highlighting its relevance in the development of therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with 8-Methoxyquinoline-5-carboxylic acid.

Chemical and Physical Properties

8-Methoxyquinoline-5-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₃.[4] It typically appears as an off-white or brown solid.[5] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-methoxyquinoline-5-carboxylic acid | [6] |

| CAS Number | 199871-63-1 | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Boiling Point | 404.098 °C at 760 mmHg | [7] |

| Density | 1.325 g/cm³ | [7] |

| Refractive Index | 1.648 | [7] |

| pKa (Predicted) | 9.21 ± 0.70 | |

| Appearance | Brown solid | [5] |

| Storage Conditions | 0-8°C | [5] |

Primary Use: Phosphodiesterase 4 (PDE4) Inhibition

The most significant application of 8-Methoxyquinoline-5-carboxylic acid is as a key structural motif for the development of phosphodiesterase 4 (PDE4) inhibitors.[1][3] PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of immune cells.

Mechanism of Action and Signaling Pathway

Inhibition of PDE4 by derivatives of 8-Methoxyquinoline-5-carboxylic acid leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes while suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[8]

Biological Activity

| Compound | Target | IC₅₀ (nM) | Reference |

| SCH 351591 (a derivative) | PDE4 | 58 |

Experimental Protocols

Synthesis of 8-Methoxyquinoline-5-carboxylic acid

A plausible synthetic route, based on related literature, involves the following steps:

-

Methoxylation of 8-hydroxyquinoline: 8-hydroxyquinoline is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in an acetone solvent. The mixture is refluxed to yield 8-methoxyquinoline.[5]

-

Nitration of 8-methoxyquinoline: The resulting 8-methoxyquinoline is then nitrated using a mixture of concentrated sulfuric and nitric acids to introduce a nitro group at the 5-position, yielding 5-nitro-8-methoxyquinoline.[5]

-

Reduction of the nitro group: The nitro group of 5-nitro-8-methoxyquinoline is reduced to an amino group using a reducing agent like tin dust in the presence of concentrated hydrochloric acid to form 5-amino-8-methoxyquinoline.[5]

-

Diazotization and Sandmeyer reaction: The 5-amino-8-methoxyquinoline is then subjected to a diazotization reaction followed by a Sandmeyer-type reaction to introduce the carboxylic acid group at the 5-position.

PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for assessing the inhibitory activity of compounds against PDE4.

-

Reagent Preparation:

-

Prepare a stock solution of 8-Methoxyquinoline-5-carboxylic acid in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

-

Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) substrate in the assay buffer.

-

-

Assay Procedure:

-

Add the diluted test compound and PDE4 enzyme to a microplate.

-

Incubate at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

-

Incubate for a defined period to allow for cAMP hydrolysis.

-

-

Detection:

-

Stop the reaction and add a binding agent that specifically binds to the hydrolyzed AMP product.

-

Measure the fluorescence polarization. Inhibition of PDE4 results in less hydrolyzed cAMP and thus a lower fluorescence polarization signal.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of 8-Methoxyquinoline-5-carboxylic acid as a PDE4 inhibitor.

Other Potential Uses

Beyond its role in PDE4 inhibition, the 8-hydroxyquinoline scaffold, from which 8-Methoxyquinoline-5-carboxylic acid is derived, possesses other notable properties.

-

Chelating Agent: The quinoline ring system with the methoxy and carboxylic acid groups can act as a chelating agent, forming stable complexes with metal ions. This property is valuable in analytical chemistry for the detection and quantification of metal ions.[1][2]

-

Agricultural Applications: There is some exploration of this and related compounds as potential plant growth regulators in agriculture.[5]

Safety and Handling

Detailed toxicology data for 8-Methoxyquinoline-5-carboxylic acid is not extensively published. However, standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area and avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

8-Methoxyquinoline-5-carboxylic acid (CAS 199871-63-1) is a compound of significant interest to the drug discovery and development community. Its primary value lies in its role as a key precursor for the synthesis of potent PDE4 inhibitors, a promising class of drugs for treating inflammatory conditions. The information provided in this technical guide offers a foundation for researchers and scientists to understand its properties, mechanism of action, and experimental considerations, thereby facilitating further investigation and application of this versatile molecule.

References

- 1. 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. patents.justia.com [patents.justia.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacokinetics of 8-methoxypsoralen following i.v. administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-amino-8-methoxy quinolone carboxylic acid derivatives and its preparation - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of Quinoline Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from antibacterial to anticancer and anti-inflammatory activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these versatile compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Quinoline carboxylic acids exert their biological effects by targeting a variety of essential cellular processes. The primary mechanisms can be broadly categorized as follows:

-

Inhibition of Bacterial Type II Topoisomerases: The hallmark of quinolone antibiotics is their ability to inhibit DNA gyrase and topoisomerase IV, two critical enzymes in bacteria responsible for managing DNA topology during replication and transcription.[1] By stabilizing the enzyme-DNA complex, these compounds impede DNA replication and transcription, leading to double-stranded DNA breaks and ultimately bacterial cell death.[1] The carboxylic acid group at the C-3 position is essential for this activity.[1]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): A significant mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[1] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[1][2] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[1] The carboxylate group of the quinoline is vital as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[1][2]

-

Induction of Apoptosis and Cell Cycle Arrest: Many quinoline carboxylic acid derivatives exhibit anticancer properties by inducing programmed cell death, or apoptosis.[3] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, which disrupts the mitochondrial membrane potential and activates the caspase cascade.[3] Furthermore, by interfering with DNA synthesis, these compounds can cause cell cycle arrest, typically at the S-phase.[2]

-

Enzyme Inhibition Beyond DHODH: The versatility of the quinoline scaffold allows for the targeting of other critical enzymes. Derivatives have been developed as inhibitors of:

-

Histone Deacetylases (HDACs) and Sirtuins (SIRTs): These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a valid strategy in cancer therapy.[4][5]

-

Protein Kinase CK2: This ubiquitous serine/threonine protein kinase is involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including cancer.[6][7]

-

Quantitative Data: A Comparative Overview

The following tables summarize the inhibitory activities of various quinoline carboxylic acid derivatives against their respective targets.

Table 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by 2-Substituted Quinoline-4-Carboxylic Acids

| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | - | - | [4] |

| 41 | Substituted pyridine | 0.0097 ± 0.0014 | HCT-116 | Not Specified | [2][4] |

| 43 | Substituted pyridine | 0.0262 ± 0.0018 | MIA PaCa-2 | Not Specified | [2][4] |

| 46 | 1,7-naphthyridine | 0.0283 ± 0.0033 | - | - | [2] |

Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ | Reference |

| P6 | SIRT3 inhibition | MLLr leukemic cell lines | 7.2 µM | [5] |

| Compound 7c | Not Specified | MCF-7 (Breast) | 1.73 µg/mL | [5] |

| Cmpds 7, 8, 11, 12, 17, 18 | Not Specified | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [5] |

Table 3: Inhibition of Protein Kinase CK2 by 3-Quinoline Carboxylic Acid Derivatives

| Compound Class | Number of Active Compounds | IC₅₀ Range (µM) | Reference |

| Tetrazolo-quinoline-4-carboxylic acids | 22 | 0.65 - 18.2 | [6][7] |

| 2-Aminoquinoline-3-carboxylic acids | 22 | 0.65 - 18.2 | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.

Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction

The Doebner reaction is a common method for synthesizing 2-substituted quinoline-4-carboxylic acids.[4][5]

Materials:

-

Aniline

-

Appropriate benzaldehyde derivative

-

Pyruvic acid

-

Ethanol

-

Trifluoroacetic acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask, combine aniline (1 equivalent), the benzaldehyde derivative (1 equivalent), and pyruvic acid (1.2 equivalents) in ethanol.

-

A catalytic amount of an acid, such as trifluoroacetic acid, can be added to facilitate the reaction.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-substituted quinoline-4-carboxylic acid.

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Quinoline carboxylic acid derivatives

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a buffered detergent solution)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium and add them to the respective wells. Include vehicle and positive controls. Incubate for 24-72 hours.[3]

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.[3]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density based on the measurement of cellular protein content.[3]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Quinoline carboxylic acid derivatives

-

Trichloroacetic acid (TCA)

-

SRB solution

-

Tris base solution

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.[3]

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures.

Caption: Inhibition of DHODH by quinoline carboxylic acids disrupts pyrimidine biosynthesis.

Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Methoxyquinoline Compounds: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic aromatic system that forms the core of numerous natural and synthetic bioactive compounds. Among its many derivatives, 8-methoxyquinoline has emerged as a particularly privileged structure in medicinal chemistry. The presence of the methoxy group at the 8-position significantly influences the electronic and steric properties of the quinoline ring, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 8-methoxyquinoline compounds, with a focus on their potential as anticancer, antimicrobial, antimalarial, and neuroprotective agents. Detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.

Synthesis of 8-Methoxyquinoline Derivatives

The synthesis of 8-methoxyquinoline and its derivatives typically begins with the commercially available 8-hydroxyquinoline. The most common and straightforward method for introducing the methoxy group is through O-alkylation of 8-hydroxyquinoline using an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.[1] Modifications at other positions of the quinoline ring can be achieved through various synthetic strategies to generate a diverse library of analogs.

General Experimental Protocol for O-Alkylation of 8-Hydroxyquinoline

A solution of 8-hydroxyquinoline in an appropriate solvent (e.g., acetone) is treated with a base (e.g., anhydrous potassium carbonate) at room temperature under an inert atmosphere (e.g., dry nitrogen). The mixture is stirred for a period to allow for the formation of the corresponding phenoxide. Subsequently, an alkylating agent (e.g., methyl iodide) is added, and the reaction is stirred, typically overnight, at room temperature. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting with an organic solvent like dichloromethane. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude 8-alkoxyquinoline derivative, which can be further purified by column chromatography.[2][3]

Biological Activities of 8-Methoxyquinoline Compounds

8-Methoxyquinoline derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their efficacy has been reported in the fields of oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 8-methoxyquinoline derivatives against a variety of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5][6] This pathway plays a crucial role in cell proliferation, survival, and growth.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by 8-methoxyquinoline derivatives.

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition.

The following table summarizes the in vitro anticancer activity of selected 8-methoxyquinoline derivatives, presented as IC₅₀ values.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4,7-disubstituted 8-methoxyquinazoline (18B) | HCT116 (Colon) | 5.64 ± 0.68 | [2] |

| 4,7-disubstituted 8-methoxyquinazoline (18B) | HepG2 (Hepatocellular) | 23.18 ± 0.45 | [2] |

| 4,7-disubstituted 8-methoxyquinazoline (18B) | Primary Gallbladder Cancer | 8.50 ± 1.44 | [2] |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | - | [7] |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | C6 (Glioma) | - | [7] |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HT29 (Colon) | - | [7] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervical) | - | [7] |

| 5,7-dibromo-8-hydroxyquinoline | C6 (Glioma) | - | [7] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon) | - | [7] |

Note: A lower IC₅₀ value indicates higher potency. Dashes (-) indicate that specific quantitative data was mentioned as promising but not explicitly provided in the cited source.

Antimicrobial Activity

8-Methoxyquinoline derivatives have also been investigated for their antibacterial and antifungal activities. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and to disrupt cellular processes.

The table below presents the Minimum Inhibitory Concentration (MIC) values of some 8-methoxyquinoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 8-Methoxy-4-methyl-quinoline derivative (10) | Bacillus subtilis | 6.25 | [8] |

| 8-Methoxy-4-methyl-quinoline derivative (10) | Klebsiella pneumoniae | 0.781 | [8] |

| 8-Methoxy-4-methyl-quinoline derivative (11) | Various bacterial strains | 1.562 - 6.25 | [8] |

| 8-Methoxy-4-methyl-quinoline derivative (16) | Staphylococcus aureus | 3.125 | [8] |

| 8-Methoxy-4-methyl-quinoline derivative (16) | Bacillus subtilis | 6.25 | [8] |

| 8-Methoxy-4-methyl-quinoline derivative (16) | Escherichia coli | 6.25 | [8] |

| 8-hydroxyquinoline-5-sulfonamide derivative | MRSA | 0.78-1.56 | [1] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | [9] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 µM | [9] |

Note: A lower MIC value indicates higher potency.

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and primaquine being notable examples. 8-Methoxyquinoline derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinoline ring can significantly impact their antimalarial potency.[3][10][11]

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives.

| Compound/Derivative | Plasmodium falciparum Strain | EC₅₀ (nM) | Reference |

| 6-Methoxy-2-styrylquinoline (9) | Dd2 | 28.6 ± 0.9 | [3] |

| 6-Fluoro-2-styrylquinoline (16) | Dd2 | 21.0 ± 2.1 | [3] |

| 6-Chloro-2-(4-fluorostyryl)quinoline (29) | Dd2 | 4.8 ± 2.0 | [3] |

| 7-Methoxy-4-oxo-3-carboxyl quinolone (7) | K1 & 3D7 | ~250 | [10] |

| Quinoline-pyrimidine hybrid (with m-nitrophenyl) | Dd2 | 56 | [12] |

Note: A lower EC₅₀ value indicates higher potency.

Neuroprotective Effects

Emerging research suggests that 8-methoxyquinoline derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to chelate metal ions that are implicated in neurotoxicity. In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that these compounds can protect against toxin-induced cell death.[13][15]

Experimental Workflows

The biological evaluation of 8-methoxyquinoline compounds typically follows standardized experimental workflows to assess their anticancer and antimicrobial activities.

Anticancer Activity Screening

A general workflow for screening the anticancer activity of 8-methoxyquinoline derivatives is depicted below.

Figure 2: General Workflow for In Vitro Anticancer Activity Screening.

Antimicrobial Activity Screening

The antimicrobial activity of 8-methoxyquinoline derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Figure 3: General Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution).

Conclusion

8-Methoxyquinoline and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antimalarial, and neuroprotective agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies highlighted in the literature provide a valuable roadmap for the rational design of more potent and selective analogs. The detailed experimental protocols and quantitative data compiled in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of 8-methoxyquinoline-based compounds from the laboratory to clinical applications. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

physical and chemical characteristics of 8-methoxyquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 8-methoxyquinoline-5-carboxylic acid. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery as a potential phosphodiesterase 4 (PDE4) inhibitor.

Core Physical and Chemical Characteristics

8-Methoxyquinoline-5-carboxylic acid is a quinoline derivative with a methoxy group at the 8-position and a carboxylic acid at the 5-position. Its chemical structure imparts specific properties relevant to its use as a scaffold in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 8-methoxyquinoline-5-carboxylic acid is presented in the table below. Data has been compiled from various chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | N/A |

| Molecular Weight | 203.19 g/mol | N/A |

| Appearance | Brown or off-white solid | [1] |

| Boiling Point | 404.1 °C at 760 mmHg | N/A |

| Density | 1.325 g/cm³ | N/A |

| Flash Point | 198.2 °C | N/A |

| Refractive Index | 1.648 | N/A |

| pKa (predicted) | 9.21 ± 0.70 | N/A |

| Melting Point | Not experimentally determined; a related isomer, 8-methoxyisoquinoline-5-carboxylic acid, melts at 210-215 °C. | N/A |

| Solubility | Limited aqueous solubility, good solubility in DMSO. | N/A |

| Vapor Pressure | 0 mmHg at 25°C | N/A |

Spectral Data Interpretation

Infrared (IR) Spectroscopy: The IR spectrum of the related compound 8-methoxyquinoline-5-amino acetic acid shows characteristic absorptions that can be extrapolated. For 8-methoxyquinoline-5-carboxylic acid, the following characteristic peaks are expected[2]:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm⁻¹.

-

C=C and C=N stretch (quinoline ring): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O stretch (methoxy and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the carboxylic acid proton (which can be highly variable and may exchange with D₂O). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) in the 7.0-9.0 ppm region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons. The carbonyl carbon of the carboxylic acid will be significantly downfield (around 165-175 ppm). The aromatic and quinoline ring carbons will appear in the 100-160 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon will resonate around 55-60 ppm.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 203. Subsequent fragmentation would likely involve the loss of the methoxy group (-•OCH₃, M-31), the carboxylic acid group (-•COOH, M-45), and potentially carbon monoxide (-CO, from the carboxylic acid)[3][4].

Experimental Protocols

Synthesis of 8-Methoxyquinoline-5-carboxylic Acid

A plausible synthetic route to 8-methoxyquinoline-5-carboxylic acid can be adapted from the synthesis of 8-methoxyquinoline-5-amino acetic acid[2]. This multi-step synthesis would likely begin with 8-hydroxyquinoline.

Step 1: Methylation of 8-Hydroxyquinoline to form 8-Methoxyquinoline

-

Dissolve 8-hydroxyquinoline in a suitable polar aprotic solvent such as acetone.

-

Add a slight molar excess of a weak base, for example, anhydrous potassium carbonate.

-

Add a methylating agent, such as methyl iodide, in a slight molar excess.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting 8-methoxyquinoline by column chromatography or distillation.

Step 2: Nitration of 8-Methoxyquinoline to form 5-Nitro-8-methoxyquinoline

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add 8-methoxyquinoline to the cold nitrating mixture with stirring.

-

Allow the reaction to proceed for a short period at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the yellow precipitate, wash with cold water until neutral, and dry.

-

Recrystallize the crude 5-nitro-8-methoxyquinoline from a suitable solvent like methanol[2].

Step 3: Reduction of the Nitro Group to an Amino Group

-

Suspend 5-nitro-8-methoxyquinoline in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and a reducing agent (e.g., tin(II) chloride or tin metal).

-

Heat the mixture (e.g., on a water bath) with stirring until the reaction is complete (disappearance of the yellow starting material)[2].

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 5-amino-8-methoxyquinoline.

-

Extract the product with an organic solvent (e.g., chloroform), dry the organic layer, and evaporate the solvent.

-

Purify the product by recrystallization or column chromatography.

Step 4: Sandmeyer Reaction to Convert the Amino Group to a Carboxylic Acid

-

Dissolve 5-amino-8-methoxyquinoline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, which will catalyze the formation of the corresponding nitrile.

-

Isolate the nitrile intermediate.

-

Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid or base (e.g., refluxing with aqueous sulfuric acid or sodium hydroxide).

-

Neutralize the reaction mixture to precipitate the 8-methoxyquinoline-5-carboxylic acid.

-

Filter, wash, and recrystallize the final product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be developed for the analysis of 8-methoxyquinoline-5-carboxylic acid.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinoline ring system (likely in the range of 230-280 nm).

-

Method Development: The gradient profile, flow rate, and column temperature should be optimized to achieve good peak shape and resolution from any impurities or related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is typically required.

-

Derivatization: React the sample with a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure elution of the derivatized analyte.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range that includes the molecular ion of the derivative and expected fragments.

Biological Activity and Experimental Workflows

8-Methoxyquinoline-5-carboxylic acid has been investigated as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE4 leads to an increase in cAMP, which in turn modulates various downstream signaling pathways, often resulting in anti-inflammatory effects.

Phosphodiesterase 4 (PDE4) Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors like 8-methoxyquinoline-5-carboxylic acid.

PDE4-cAMP signaling pathway and the inhibitory action of 8-methoxyquinoline-5-carboxylic acid.

Experimental Workflow for PDE4 Inhibition Assay

A common method to determine the inhibitory potential of compounds against PDE4 is a fluorescence polarization (FP)-based assay. The workflow for such an assay is depicted below.

Workflow for a Fluorescence Polarization-based PDE4 inhibition assay.

Detailed Protocol for FP-based PDE4 Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of 8-methoxyquinoline-5-carboxylic acid in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Dilute recombinant human PDE4 enzyme to the desired working concentration in a suitable assay buffer.

-

Prepare the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) solution in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

To the appropriate wells of a low-volume, black microplate, add a small volume (e.g., 5 µL) of the inhibitor dilutions. Include positive controls (a known PDE4 inhibitor) and negative controls (DMSO vehicle).

-

Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Detection:

-

Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-AMP product. This binding results in a large complex that tumbles slowly, leading to a high fluorescence polarization signal. Unreacted FAM-cAMP is a small molecule that tumbles rapidly, resulting in a low FP signal.

-

Incubate for an additional period (e.g., 30 minutes) at room temperature to allow for complete binding.

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PDE4 activity by 50%.

-

This technical guide provides a foundational understanding of 8-methoxyquinoline-5-carboxylic acid for researchers and developers. Further experimental validation of the presented data is encouraged for specific applications.

References

Stability and Reactivity of 8-Methoxyquinoline-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline-5-carboxylic acid is a versatile heterocyclic compound with significant potential in pharmaceutical development and materials science.[1] Its unique structure, featuring a quinoline core, a methoxy group, and a carboxylic acid moiety, imparts a range of chemical properties that are crucial for its application as a synthetic intermediate and a chelating agent.[1] This technical guide provides a comprehensive overview of the known and predicted stability and reactivity of 8-methoxyquinoline-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this guide combines reported information with well-established principles of organic chemistry for quinoline and carboxylic acid derivatives. Furthermore, it outlines detailed experimental protocols for systematic evaluation of its stability and reactivity profiles, providing a roadmap for future research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 8-methoxyquinoline-5-carboxylic acid is presented in Table 1. These properties are fundamental to understanding its behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of 8-Methoxyquinoline-5-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2][3] |

| Molecular Weight | 203.19 g/mol | [2][3] |

| Appearance | White to orange to green powder/crystalline solid | [2] |

| Melting Point | 280 °C (decomposes) | [2] |

| Storage Conditions | Room Temperature | [2] |

Stability Profile

While specific stability studies on 8-methoxyquinoline-5-carboxylic acid are not extensively reported in the public domain, its stability can be inferred from the behavior of related quinoline and carboxylic acid compounds. A comprehensive assessment of its stability should involve forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Predicted Stability

-

Thermal Stability: The reported melting point of 280 °C with decomposition suggests good thermal stability under normal storage and handling conditions.[2] However, prolonged exposure to high temperatures is expected to cause degradation.

-

Photostability: Quinolines can be susceptible to photodegradation. Therefore, it is anticipated that 8-methoxyquinoline-5-carboxylic acid may degrade upon exposure to UV or visible light. Protection from light during storage and handling is advisable.

-

Hydrolytic Stability: The compound's stability is expected to be pH-dependent. In highly acidic or alkaline conditions, hydrolysis of the methoxy group or other degradative reactions may occur, especially at elevated temperatures.

-

Oxidative Stability: The quinoline ring system and the methoxy group can be susceptible to oxidation. The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.

Proposed Forced Degradation Studies

To systematically evaluate the stability of 8-methoxyquinoline-5-carboxylic acid, a forced degradation study is recommended. The goal is to achieve 5-20% degradation to identify potential degradation products and establish stability-indicating analytical methods.[6] A proposed experimental design is outlined in Table 2.

Table 2: Proposed Experimental Plan for Forced Degradation Studies

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | Solid-state at 105°C for 48 hours |

| Photodegradation | Exposure to UV light (254 nm) and visible light for a specified duration |

A stability-indicating HPLC method would need to be developed and validated to analyze the samples from these studies. This method should be capable of separating the parent compound from all significant degradation products.

Reactivity Profile

The reactivity of 8-methoxyquinoline-5-carboxylic acid is dictated by its three key functional components: the quinoline ring, the methoxy group, and the carboxylic acid group.

Quinoline Ring Reactivity

-

Electrophilic Aromatic Substitution: The quinoline ring is an aromatic system. The methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The overall substitution pattern will be influenced by the interplay of these electronic effects. Nitration of the related 8-methoxyquinoline occurs at the 5-position, indicating the strong directing effect of the methoxy group.[9]

-

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or upon N-oxidation.

-

Chelation: The nitrogen atom of the quinoline ring and the oxygen of the methoxy group can act as a bidentate ligand, enabling the chelation of metal ions. This property is significant in its application in analytical chemistry and as a potential therapeutic agent.[1]

Carboxylic Acid Reactivity

The carboxylic acid group at the 5-position can undergo typical reactions of this functional group, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines to form amides, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Salt Formation: Reaction with bases to form carboxylate salts.

Methoxy Group Reactivity

The 8-methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding 8-hydroxyquinoline derivative.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are based on general organic chemistry principles and procedures for related compounds.

Protocol for Esterification

-

Dissolution: Dissolve 8-methoxyquinoline-5-carboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify by column chromatography if necessary.

Protocol for Amide Formation (via Acyl Chloride)

-

Acyl Chloride Formation: Suspend 8-methoxyquinoline-5-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) and reflux for 2-3 hours.

-

Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

-